4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride
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Overview
Description
4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride is a synthetic organic compound. It features a piperazine ring substituted with a hydroxypropyl group and a methoxybenzyl group, making it a versatile molecule in various chemical and biological applications. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in research and industrial processes.
Scientific Research Applications
4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Hydroxypropyl Group: The piperazine core is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group.
Introduction of Methoxybenzyl Group: The intermediate is further reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to attach the methoxybenzyl group.
Formation of Carboxamide: The final step involves the reaction of the substituted piperazine with an appropriate carboxylic acid derivative to form the carboxamide. This is typically done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-(2-oxopropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide.
Reduction: Formation of 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The hydroxypropyl and methoxybenzyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyethyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride
- 4-(2-hydroxypropyl)-N-(4-methylbenzyl)piperazine-1-carboxamide hydrochloride
- 4-(2-hydroxypropyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride
Uniqueness
4-(2-hydroxypropyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and methoxybenzyl groups allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c1-13(20)12-18-7-9-19(10-8-18)16(21)17-11-14-3-5-15(22-2)6-4-14;/h3-6,13,20H,7-12H2,1-2H3,(H,17,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQPZJICZKHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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